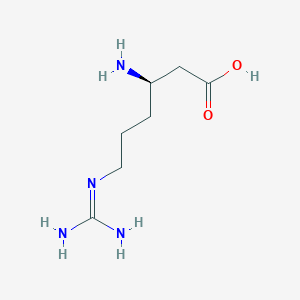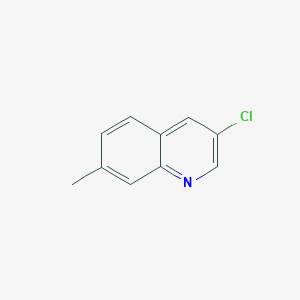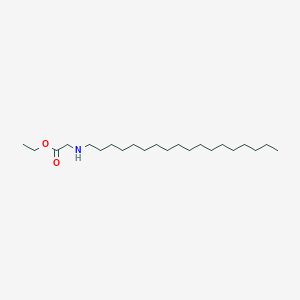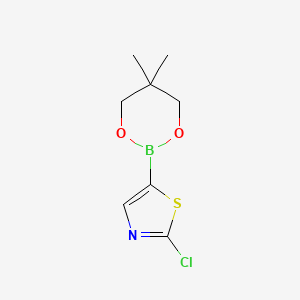
(R)-3-Amino-6-guanidinohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-6-guanidinohexanoic acid is an amino acid derivative with a unique structure that includes both an amino group and a guanidino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-6-guanidinohexanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-lysine, a naturally occurring amino acid.
Protection of Functional Groups: The amino and carboxyl groups of L-lysine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Guanidino Group: The protected L-lysine is then reacted with a guanidinating reagent, such as O-methylisourea, to introduce the guanidino group.
Deprotection: The protecting groups are removed to yield ®-3-Amino-6-guanidinohexanoic acid.
Industrial Production Methods: Industrial production of ®-3-Amino-6-guanidinohexanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and biocatalysis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Amino-6-guanidinohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
®-3-Amino-6-guanidinohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-6-guanidinohexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and transport proteins.
Pathways Involved: Protein synthesis, signal transduction, and metabolic pathways.
Comparación Con Compuestos Similares
L-Arginine: Another amino acid with a guanidino group, but with different structural and functional properties.
L-Lysine: The precursor for ®-3-Amino-6-guanidinohexanoic acid, lacking the guanidino group.
Uniqueness: ®-3-Amino-6-guanidinohexanoic acid is unique due to its specific combination of amino and guanidino groups, which confer distinct chemical reactivity and biological activity compared to other amino acids.
Propiedades
Fórmula molecular |
C7H16N4O2 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(3R)-3-amino-6-(diaminomethylideneamino)hexanoic acid |
InChI |
InChI=1S/C7H16N4O2/c8-5(4-6(12)13)2-1-3-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m1/s1 |
Clave InChI |
VNWXCGKMEWXYBP-RXMQYKEDSA-N |
SMILES isomérico |
C(C[C@H](CC(=O)O)N)CN=C(N)N |
SMILES canónico |
C(CC(CC(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)

![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)


![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)
![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)

![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)



